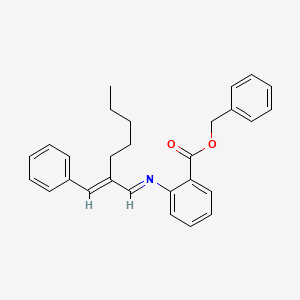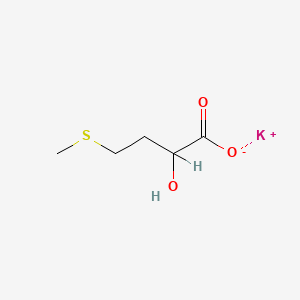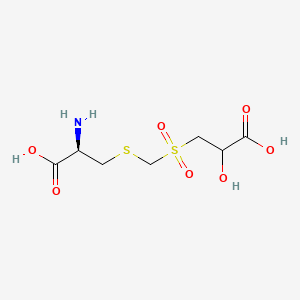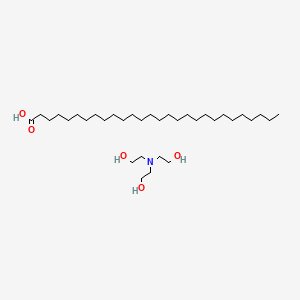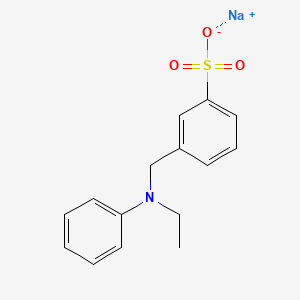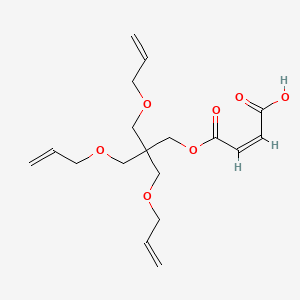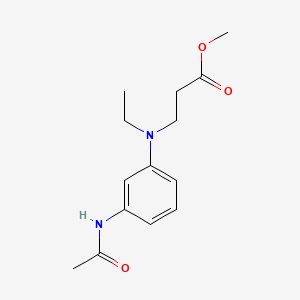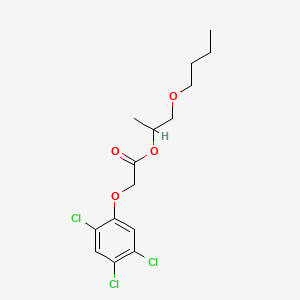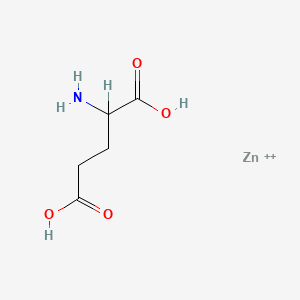
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is a coordination compound where zinc is complexed with two L-glutamate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) typically involves the reaction of zinc salts with L-glutamic acid under controlled conditions. One common method is to dissolve zinc acetate in water and then add an aqueous solution of L-glutamic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The pH of the solution is adjusted to ensure the proper deprotonation of the L-glutamate ligands, which is crucial for the coordination to zinc.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or other separation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc center can participate in redox reactions, although it is generally stable in its +2 oxidation state.
Substitution Reactions: The L-glutamate ligands can be replaced by other ligands under certain conditions, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide can be used, although the zinc center is typically resistant to oxidation.
Reduction: Reducing agents like sodium borohydride can be employed, but again, the zinc center is generally stable.
Substitution: Ligands such as ethylenediamine or other amino acids can be introduced to replace the L-glutamate ligands. This is usually done in aqueous solution with controlled pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield new zinc coordination complexes with different ligands, while redox reactions may not significantly alter the zinc center but could affect the ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is studied for its coordination chemistry and potential as a catalyst in various reactions. Its ability to form stable complexes with different ligands makes it a versatile compound for research.
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic applications. Zinc is an essential trace element, and its complexes with amino acids like L-glutamate are investigated for their role in enzyme function and as potential drug candidates.
Industry
In industry, Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of zinc-based supplements or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) involves its interaction with biological molecules. The zinc center can coordinate with various biomolecules, influencing their structure and function. For example, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states or activating substrates.
Comparación Con Compuestos Similares
Similar Compounds
Zinc Gluconate: Another zinc coordination compound with gluconate ligands, commonly used in dietary supplements.
Zinc Acetate: A simpler zinc salt used in various applications, including as a dietary supplement and in chemical synthesis.
Zinc Oxide: An inorganic compound with a wide range of applications, from sunscreens to semiconductors.
Uniqueness
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is unique due to its specific coordination with L-glutamate ligands, which can impart distinct biochemical properties. Its ability to form stable complexes with amino acids makes it particularly interesting for biological and medicinal research.
Propiedades
Número CAS |
34992-53-5 |
|---|---|
Fórmula molecular |
C5H9NO4Zn+2 |
Peso molecular |
212.5 g/mol |
Nombre IUPAC |
zinc;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |
Clave InChI |
GAMIYQSIKAOVTG-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



